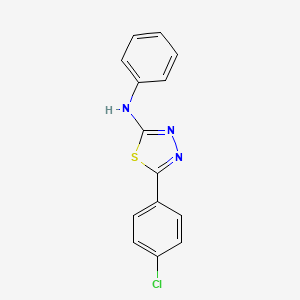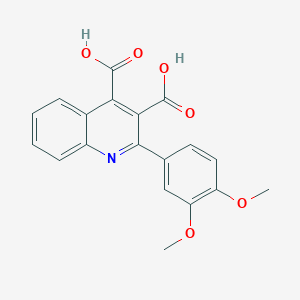
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethoxyphenyl group and two carboxylic acid groups at positions 3 and 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized under acidic conditions to yield quinoline derivatives . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The specific conditions for synthesizing this compound would involve the appropriate choice of starting materials and reaction conditions tailored to introduce the 3,4-dimethoxyphenyl group and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using readily available starting materials and catalysts. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been explored for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline N-oxides, while reduction with sodium borohydride can produce dihydroquinoline derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Similar in structure but lacks the 3,4-dimethoxyphenyl group.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Contains two quinoline units linked together.
2,3-Quinoline dicarboxylic acid: Differently substituted quinoline derivative.
Uniqueness
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
88342-86-3 |
|---|---|
Molecular Formula |
C19H15NO6 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C19H15NO6/c1-25-13-8-7-10(9-14(13)26-2)17-16(19(23)24)15(18(21)22)11-5-3-4-6-12(11)20-17/h3-9H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
DRFINYALGVAQCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





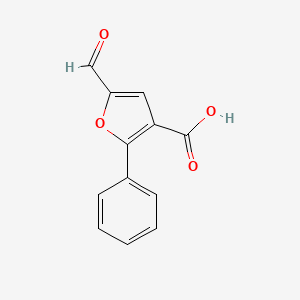
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)

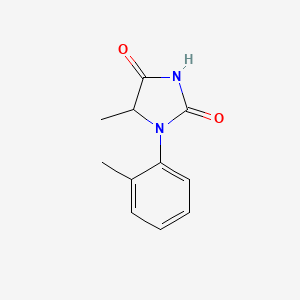

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
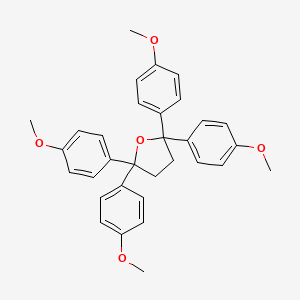
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
